Apigenin is being studied for its antioxidant properties. Antioxidants can help protect cells from damage caused by free radicals, which are unstable molecules in the body. Some research suggests that apigenin may help reduce oxidative stress, which is an imbalance between free radicals and antioxidants in the body. This imbalance is linked to several chronic diseases [].
Some scientific studies have investigated apigenin's potential role in cancer. Test-tube and animal studies suggest that apigenin may have anticancer properties. For instance, some studies have shown that apigenin may help slow the growth of cancer cells or induce cancer cell death []. However, more research is needed to understand how apigenin might affect cancer in humans.
Apigenin is a natural bioactive compound classified as a flavonoid, specifically a flavone. Its chemical formula is C15H10O5, and it appears as a yellow crystalline solid with a melting point ranging from 345 to 350 °C. This compound is widely distributed in various plants, particularly in parsley, chamomile, and celery, where it contributes to their antioxidant properties and health benefits .
The proposed mechanisms of Apigenin's action are diverse and still under investigation. Here are some potential pathways:
These reactions are essential for its bioactivity and interaction with biological systems.
Apigenin exhibits a range of biological activities:
Apigenin is biosynthetically derived from the phenylpropanoid pathway, utilizing either L-phenylalanine or L-tyrosine as precursors. The synthesis process involves several key steps:
Apigenin has several applications in health and wellness:
Studies have shown that apigenin interacts with various biological targets:
Apigenin shares structural similarities with several other flavonoids. Below is a comparison highlighting its uniqueness:
Compound | Chemical Structure | Unique Features |
---|---|---|
Luteolin | C15H10O6 | More hydroxyl groups; stronger anti-inflammatory effects |
Quercetin | C15H10O7 | Higher antioxidant capacity; more widely studied for cardiovascular benefits |
Kaempferol | C15H10O6 | Similar structure; known for anti-cancer properties but less studied than apigenin |
Naringenin | C15H12O5 | Precursor of apigenin; primarily known for its role in citrus fruits |
Apigenin stands out due to its specific hydroxylation pattern and unique biological activities that contribute to its potential therapeutic applications. Its safety profile even at high doses makes it particularly appealing for further research in both dietary and pharmaceutical contexts .
The phenylpropanoid pathway serves as the fundamental biosynthetic route for apigenin production in plants, beginning with the aromatic amino acid phenylalanine and proceeding through a series of enzymatic conversions [1]. This pathway represents one of the most extensively studied secondary metabolic routes in plant biology, providing the essential precursors for flavonoid biosynthesis including apigenin [2].
The initial step of the phenylpropanoid pathway involves phenylalanine ammonia-lyase, which catalyzes the deamination of L-phenylalanine to trans-cinnamic acid and ammonia [3]. This reaction represents the first committed step linking primary metabolism to secondary metabolite production [4]. Phenylalanine ammonia-lyase exists as a tetramer and belongs to the 3,5-dihydro-5-methylidene-4H-imidazol-4-one-containing ammonia-lyase family [3]. The enzyme exhibits broad distribution across plant species and demonstrates tissue-specific expression patterns, with differential transcription profiles observed in roots, stems, leaves, flowers, and seeds [4].
Following the initial deamination reaction, trans-cinnamic acid undergoes hydroxylation by cinnamate 4-hydroxylase, a cytochrome P450 monooxygenase that converts trans-cinnamic acid to p-coumaric acid [1] [5]. This enzyme plays a crucial role in the phenylpropanoid pathway and represents the second enzymatic step in the conversion sequence [6]. Studies have demonstrated that cinnamate 4-hydroxylase activity can be modulated through genetic engineering approaches, with overexpression leading to increased accumulation of downstream metabolites [6].
The third enzymatic step involves 4-coumarate:CoA ligase, which catalyzes the formation of 4-coumaroyl-CoA through a two-step ATP- and magnesium-dependent mechanism [7] [8]. This enzyme first forms a hydroxylcinnamate-AMP anhydride intermediate, followed by nucleophilic substitution of AMP by coenzyme A [7]. Multiple isoforms of 4-coumarate:CoA ligase have been identified, each exhibiting different substrate affinities and specificities [8]. In Arabidopsis thaliana, four distinct 4-coumarate:CoA ligase family members have been characterized, with At4CL4 exhibiting the unique property of efficiently activating sinapate in addition to the typical substrates [8].
The phenylpropanoid pathway demonstrates remarkable complexity through the formation of metabolic enzyme complexes, or metabolons, which enhance biosynthetic efficiency [9]. These protein complexes associate with the cytoplasmic surface of the endoplasmic reticulum and facilitate substrate channeling between consecutive enzymatic steps [10]. The formation of these metabolons involves specific protein-protein interactions that regulate both the biosynthetic efficiency and spatiotemporal distribution of flavonoids [10].
Research has revealed that the phenylpropanoid pathway enzymes exhibit coordinated expression patterns during plant development and in response to environmental stimuli [4]. The pathway's regulation involves multiple levels of control, including transcriptional regulation, post-translational modifications, and enzyme complex formation [9]. Phosphorylation sites have been identified on key enzymes, suggesting that post-translational modifications play important roles in regulating enzyme activity and stability [4].
The conversion of phenylpropanoid pathway intermediates to apigenin involves a complex series of enzymatic reactions that demonstrate remarkable specificity and efficiency [2]. The flavone synthesis pathway begins with the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA by chalcone synthase, generating naringenin chalcone as the basic skeleton for all flavonoids [2] [11].
Chalcone synthase functions as a homodimeric protein with each monomer approximately 42-45 kilodaltons in size [11]. The enzyme contains a five-layer αβαβα core structure that houses the active site and dimerization interface [11]. This type III polyketide synthase catalyzes the iterative condensation reaction through a β-keto synthase activity mechanism [11]. Studies have demonstrated that chalcone synthase serves as a central hub for flavonoid pathway enzymes, interacting with multiple downstream enzymes through protein-protein interactions [11].
The subsequent conversion of naringenin chalcone to naringenin is catalyzed by chalcone isomerase, which facilitates the intramolecular cyclization of the chalcone to form the flavanone ring structure [12]. This enzymatic step can occur spontaneously but is significantly enhanced by the presence of chalcone isomerase [12]. Recent research has identified chalcone isomerase-like proteins that bind to chalcone synthase to enhance naringenin production while decreasing the formation of unwanted byproducts such as p-coumaroyltriacetic acid lactone [12].
The critical step in apigenin biosynthesis involves the conversion of naringenin to apigenin by flavone synthase enzymes [2] [13]. Two distinct types of flavone synthase have been characterized: flavone synthase I, which belongs to the 2-oxoglutarate-dependent dioxygenase family, and flavone synthase II, which is a cytochrome P450 enzyme [13] [10]. Flavone synthase I from parsley has been extensively studied and shares 80% sequence identity with flavanone 3β-hydroxylase, yet catalyzes a distinctly different reaction [13].
Mechanistic studies of flavone synthase I have revealed that the enzyme initially withdraws the β-face-configured hydrogen from carbon-3 of the naringenin substrate [13]. Site-directed mutagenesis experiments identified seven critical amino acid residues that determine the enzyme's specificity for flavone synthesis versus flavanone hydroxylation [13]. The substitutions M106T, I115T, V116I, I131F, D195E, V200I, L215V, and K216R in the active site are sufficient to convert flavanone 3β-hydroxylase activity to flavone synthase activity [13].
Flavone synthase II represents a cytochrome P450-dependent enzyme that localizes to the endoplasmic reticulum [10]. This enzyme plays a dual role in flavone biosynthesis and metabolon formation, serving as an anchor for the assembly of flavonoid biosynthetic enzyme complexes [10]. Studies in kumquat plants have identified two flavone synthase II genes, with FcFNSII-2 demonstrating direct catalytic activity for converting flavanones to flavones, while FcFNSII-1 showed no detectable enzymatic activity but may serve regulatory functions [10].
Kinetic analyses of apigenin metabolism by human cytochrome P450 enzymes have revealed distinct substrate specificities and catalytic efficiencies [14]. CYP1A1, CYP1A2, and CYP2A13 primarily catalyze the 3′-hydroxylation of apigenin to form luteolin, while CYP1B1.1 and CYP1B1.3 preferentially catalyze 6-hydroxylation to produce scutellarein [14]. The S50 values for apigenin hydroxylation vary significantly among different cytochrome P450 isoforms, ranging from 14 μM for CYP1A2 and CYP2A13 to 51 μM for CYP1B1.3 [14].
The enzymatic mechanisms demonstrate cooperative binding behavior, particularly for CYP1B1 enzymes, which exhibit sigmoidal kinetics suggesting the presence of multiple substrate binding sites [14]. Molecular docking analyses have identified distinct binding sites within the enzyme active sites, with the first binding site surrounded by amino acid residues Glu230, Phe231, and Gly236, while the second binding site contains Ala330, Asp333, and Thr334 [14].
The development of microbial systems for apigenin biosynthesis represents a significant advancement in biotechnology, offering scalable alternatives to plant-based extraction methods [2] [15]. Multiple microbial hosts have been successfully engineered to produce apigenin through heterologous expression of plant biosynthetic genes, with varying degrees of success and optimization [16] [17] [18].
Streptomyces albus has emerged as a particularly promising host for apigenin production due to its favorable characteristics as a Gram-positive bacterium lacking endotoxins that are problematic in pharmaceutical applications [2] [15]. The initial development of apigenin-producing Streptomyces albus involved the construction of plasmid pAPI, containing five synthetic genes encoding tyrosine ammonia-lyase, 4-coumarate:CoA ligase, chalcone synthase, chalcone isomerase, and flavone synthase under the control of the PermE* promoter [2] [15].
The engineered Streptomyces albus strain initially achieved apigenin production rates of 0.08 mg/L in R5A liquid medium [2] [15]. However, subsequent optimization studies have dramatically improved these yields through integrated fermentation strategies [19]. The optimization approaches included pre-inoculum conditioning using mycelium instead of spores, resulting in an 1.8-fold increase in apigenin concentration [19]. Further optimization of aeration and stirring conditions in 2-liter batch fermentations increased production to 184.8 ± 4.0 μg/L with a productivity of 2.6 ± 0.1 μg/L/h [19].
The most significant improvement in Streptomyces albus apigenin production was achieved through precursor supplementation strategies [19]. Addition of 1.5 mM L-tyrosine to batch fermentations resulted in apigenin production of 343.3 ± 3.0 μg/L in 48 hours, representing a productivity increase to 7.1 ± 0.1 μg/L/h [19]. This represented overall improvements of 4.3-fold in concentration and 10.7-fold in productivity compared to the original conditions [19].
Escherichia coli has also been extensively utilized for apigenin biosynthesis, with multiple engineering strategies developed to optimize production [20] [16] [17]. The initial approach involved expressing four genes encoding 4-coumarate:CoA ligase, chalcone synthase, chalcone isomerase, and flavone synthase to synthesize apigenin from p-coumaric acid [20]. Optimization of different construct combinations increased apigenin yields from 13 mg/L to 30 mg/L [20].
Advanced Escherichia coli engineering incorporated additional genes for complete de novo biosynthesis from simple carbon sources [17]. The addition of tyrosine ammonia-lyase and plant O-methyltransferase genes enabled the production of methylated apigenin derivatives such as genkwanin [20] [17]. Co-culture strategies have been developed using multiple Escherichia coli strains, each optimized for specific pathway segments, achieving genkwanin production titers of approximately 48.8 mg/L [17].
Corynebacterium glutamicum represents another promising microbial host for apigenin derivative production [21]. This organism demonstrates exceptional tolerance to substrate toxicity, capable of glucosylating apigenin at concentrations up to 12 mM, which is approximately ten times higher than engineered Escherichia coli systems [21]. The expression of UDP-glucosyltransferase YdhE from Bacillus licheniformis in Corynebacterium glutamicum enabled the production of various apigenin glucosides [21].
Temperature control strategies in Corynebacterium glutamicum have enabled selective production of different apigenin glucoside derivatives [21]. Fermentation at 25°C favored the production of apigenin 4′-O-β-glucopyranoside with yields reaching approximately 4.2 mM, while higher temperatures of 37°C maximized the production of diglucosides with yields of 1.8-2.0 mM [21].
Streptomyces albidoflavus has been developed as an additional platform for methylated flavonoid production, including apigenin derivatives [22] [23]. This strain achieved production titers of 0.8 mg/L for genkwanin through the expression of flavone synthase and 7-O-methyltransferase genes [23]. Co-culture strategies improved genkwanin production to 3.5 mg/L, representing a 4.4-fold increase through the separation of apigenin production and methylation steps [23].
The metabolic engineering approaches have incorporated various optimization strategies including the deletion of competing biosynthetic gene clusters, overexpression of precursor pathway genes, and optimization of culture conditions [18] [22]. Enhanced flavonoid production in Streptomyces venezuelae was achieved through the expression of malonate assimilation genes, including malonyl-CoA synthetase and dicarboxylate carrier protein, which increased the availability of malonyl-CoA for flavonoid biosynthesis [18].
Apigenin undergoes extensive metabolic modifications through both Phase I and Phase II biotransformation reactions, resulting in a diverse array of conjugated metabolites with altered pharmacological properties [24] [25] [26]. These metabolic transformations significantly impact the bioavailability, distribution, and biological activity of apigenin in biological systems [27] [28] [29].
Phase I metabolism of apigenin primarily involves hydroxylation reactions catalyzed by cytochrome P450 enzymes, particularly CYP1A1, CYP1A2, CYP1B1, and CYP2A13 [24] [14]. The major Phase I metabolite is luteolin, formed through 3′-hydroxylation of apigenin, with this conversion representing the predominant oxidative pathway [24] [25]. Additional hydroxylation products include scutellarein, formed through 6-hydroxylation, and iso-scutellarein through alternative hydroxylation patterns [24].
The kinetic parameters for apigenin hydroxylation demonstrate enzyme-specific preferences and catalytic efficiencies [14]. CYP1A2 exhibits the highest activity for luteolin formation with a rate of 0.82 nmol product formed per minute per nmol P450, while CYP2A13 demonstrates the highest overall luteolin formation rate at 1.49 nmol/min/nmol P450 [14]. For scutellarein formation, CYP1B1.3 shows superior activity with a rate of 2.4 nmol/min/nmol P450 compared to CYP1B1.1 at 1.2 nmol/min/nmol P450 [14].
Phase II conjugation reactions represent the dominant metabolic pathway for apigenin elimination, involving primarily glucuronidation and sulfation reactions [24] [25] [26]. Glucuronidation is catalyzed by UDP-glucuronosyltransferase enzymes and results in the formation of multiple monoglucuronoconjugates at different positions on the apigenin molecule [24] [30]. In vitro studies have identified three primary β-monoglucuronides formed through hepatic glucuronidation, with the 7-O-glucuronide and 4′-O-glucuronide representing the major conjugates [28] [30].
Regioselective glucuronidation studies have revealed tissue-specific differences in conjugation patterns [28]. Human liver microsomes demonstrate higher total glucuronidation activity compared to intestinal microsomes for apigenin, with the order of intrinsic clearance values being apigenin 7-O-glucuronide greater than apigenin 4′-O-glucuronide in liver tissue [28]. Conversely, intestinal microsomes show the reverse pattern, with 4′-O-glucuronidation exceeding 7-O-glucuronidation [28].
Sulfation represents the secondary Phase II conjugation pathway for apigenin, resulting in the formation of monosulfoconjugates [24] [25]. The sulfation reaction is generally less extensive than glucuronidation both in vitro and in vivo [30]. Studies in rat liver microsomes demonstrated that sulfation produces a single major product, while glucuronidation yields multiple conjugates [24]. The plasma concentrations of apigenin glucuronides typically exceed those of sulfate conjugates, with maximum concentrations of 43 ± 3 ng/mL for glucuronides compared to lower levels for sulfated metabolites [30].
Methylation reactions represent important modifications that can occur at multiple positions on the apigenin molecule [29]. The 7-O-methylation of apigenin produces genkwanin, while 4′-O-methylation yields acacetin [22] [23]. These methylated derivatives demonstrate altered biological properties compared to the parent compound, including modified proteasome-inhibitory activities and cellular uptake characteristics [29].
Glycosylation represents another significant modification pathway, particularly relevant in plant systems and engineered microbial production [31] [32] [21]. Enzymatic synthesis of apigenin glucosides has been achieved using UDP-glucosyltransferases from various sources, including YjiC from Bacillus licheniformis and YdhE from the same organism [31] [21]. These enzymes catalyze glucosylation at the C-4′ and C-7 positions, producing apigenin 4′-O-glucoside, apigenin 7-O-glucoside, and apigenin 4′,7-O-diglucoside [31].
The impact of glycosylation on apigenin properties extends beyond solubility enhancement to include effects on metal coordination and stability [32]. Studies have demonstrated that 7-O-glycosylation increases the ability of the flavone 4-5 site to coordinate iron, with additional 6″-O-acetylation or 6″-O-malonylation modifications further influencing these interactions [32]. The mechanism underlying this enhanced metal coordination may involve changes in the pKa of the 5-OH group or alterations in molecular planarity that affect π-π stacking interactions [32].
C-glycosylation represents an alternative modification pathway that produces vitexin and isovitexin, naturally occurring C-glycosylated derivatives of apigenin [33]. These modifications demonstrate distinct biological activities compared to O-glycosylated forms, with C-glycosylation at different positions being closely linked to the relative intensity of anti-diabetic, anti-Alzheimer's disease, and anti-inflammatory activities [33].
The metabolic modifications demonstrate age and sex-dependent variations in excretion patterns [25]. Immature male and female rats, along with mature female rats, excrete higher percentages of mono-glucuronoconjugates compared to mono-sulfoconjugates, while mature male rats show the inverse ratio [25]. These variations highlight the complexity of apigenin metabolism and the importance of considering demographic factors in pharmacokinetic studies [25].
Irritant
Merck Index, 11th Edition, 763.
The Systematic Identification of Flavonoids. Mabry et al, 1970, page 81
The compound in the Mediterranean diet that makes cancer cells 'mortal' Emily Caldwell, Medical Express, May 20, 2013.
Venigalla M, Gyengesi E, Münch G (August 2015). "Curcumin and Apigenin - novel and promising therapeutics against chronic neuroinflammation in Alzheimer's disease". Neural Regeneration Research. 10 (8): 1181–5. doi:10.4103/1673-5374.162686. PMC 4590215. PMID 26487830.
Shankar E, Goel A, Gupta K, Gupta S (2017). "Plant flavone apigenin: An emerging anticancer agent". Current Pharmacology Reports. 3 (6): 423–446. doi:10.1007/s40495-017-0113-2. PMC 5791748. PMID 29399439.
Delage, PhD, Barbara (November 2015). "Flavonoids". Corvallis, Oregon: Linus Pauling Institute, Oregon State University. Retrieved 2021-01-26.
Forkmann, G. (January 1991). "Flavonoids as Flower Pigments: The Formation of the Natural Spectrum and its Extension by Genetic Engineering". Plant Breeding. 106 (1): 1–26. doi:10.1111/j.1439-0523.1991.tb00474.x. ISSN 0179-9541.
Herrmann KM (January 1995). "The shikimate pathway as an entry to aromatic secondary metabolism". Plant Physiology. 107 (1): 7–12. doi:10.1104/pp.107.1.7. PMC 161158. PMID 7870841.
Lee H, Kim BG, Kim M, Ahn JH (September 2015). "Biosynthesis of Two Flavones, Apigenin and Genkwanin, in Escherichia coli". Journal of Microbiology and Biotechnology. 25 (9): 1442–8. doi:10.4014/jmb.1503.03011. PMID 25975614.
Austin MB, Noel JP (February 2003). "The chalcone synthase superfamily of type III polyketide synthases". Natural Product Reports. 20 (1): 79–110. CiteSeerX 10.1.1.131.8158. doi:10.1039/b100917f. PMID 12636085.
Martens S, Forkmann G, Matern U, Lukacin R (September 2001). "Cloning of parsley flavone synthase I". Phytochemistry. 58 (1): 43–6. doi:10.1016/S0031-9422(01)00191-1. PMID 11524111.
Leonard E, Yan Y, Lim KH, Koffas MA (December 2005). "Investigation of two distinct flavone synthases for plant-specific flavone biosynthesis in Saccharomyces cerevisiae". Applied and Environmental Microbiology. 71 (12): 8241–8. doi:10.1128/AEM.71.12.8241-8248.2005. PMC 1317445. PMID 16332809.
Meyer H, Bolarinwa A, Wolfram G, Linseisen J (2006). "Bioavailability of apigenin from apiin-rich parsley in humans". Annals of Nutrition & Metabolism. 50 (3): 167–72. doi:10.1159/000090736. PMID 16407641. S2CID 8223136.
Si D, et al. Mechanism of CYP2C9 inhibition by flavones and flavonols. Drug Metab Dispos. 2009 Mar;37(3):629-34.
Wu K, et al. Inhibitory effects of apigenin on the growth of gastric carcinoma SGC-7901 cells. World J Gastroenterol. 2005 Aug 7;11(29):4461-4.
Yu W, et al. Apigenin Attenuates Adriamycin-Induced Cardiomyocyte Apoptosis via the PI3K/AKT/mTOR Pathway. Evid Based Complement Alternat Med. 2017;2017:2590676.